3-[5-(4-ethyl-3,6-dimethyl-2,7-dioxabicyclo[2.2.1]heptan-1-yl)-3,5-dimethyloxolan-2-yl]-7-(6-ethyl-6-hydroxy-3,5-dimethyloxan-2-yl)-6-hydroxy-5-methyloctan-4-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-[5-(4-ethyl-3,6-dimethyl-2,7-dioxabicyclo[2.2.1]heptan-1-yl)-3,5-dimethyloxolan-2-yl]-7-(6-ethyl-6-hydroxy-3,5-dimethyloxan-2-yl)-6-hydroxy-5-methyloctan-4-one involves the activation of Lactococcal lactis ATCC 11454, followed by culturing and centrifuging to remove bacterial strains to obtain a fermentation broth . The pH value of the fermentation broth is adjusted to 2, and rotary evaporating concentration is carried out. The pH value of the obtained concentrate is then adjusted to an initial value, followed by centrifuging and filtering to obtain a fermentation concentrate . This concentrate is mixed with a PBS buffering solution, and a double water phase system formed by Triton X-114 and MgSO4 is added. Centrifuging is performed to realize phase balance of double water phases, and the obtained upper phase is diluted using the PBS buffering solution to prepare the antibiotic .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the general approach involves large-scale fermentation processes, followed by extraction and purification steps similar to those described above.
Chemical Reactions Analysis
Types of Reactions: 3-[5-(4-ethyl-3,6-dimethyl-2,7-dioxabicyclo[2.2.1]heptan-1-yl)-3,5-dimethyloxolan-2-yl]-7-(6-ethyl-6-hydroxy-3,5-dimethyloxan-2-yl)-6-hydroxy-5-methyloctan-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
3-[5-(4-ethyl-3,6-dimethyl-2,7-dioxabicyclo[2.2.1]heptan-1-yl)-3,5-dimethyloxolan-2-yl]-7-(6-ethyl-6-hydroxy-3,5-dimethyloxan-2-yl)-6-hydroxy-5-methyloctan-4-one has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . In chemistry, it serves as a valuable intermediate for synthesizing other complex molecules. In biology, it is studied for its potential antimicrobial properties and its role in various biochemical pathways . In medicine, it is investigated for its potential therapeutic applications, particularly in treating bacterial infections . In industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-[5-(4-ethyl-3,6-dimethyl-2,7-dioxabicyclo[2.2.1]heptan-1-yl)-3,5-dimethyloxolan-2-yl]-7-(6-ethyl-6-hydroxy-3,5-dimethyloxan-2-yl)-6-hydroxy-5-methyloctan-4-one involves its interaction with specific molecular targets and pathways within bacterial cells . It exerts its effects by disrupting the bacterial cell membrane, leading to cell lysis and death . The compound’s unique structure allows it to bind to specific sites on the bacterial membrane, making it highly effective against certain bacterial strains .
Comparison with Similar Compounds
Similar Compounds: 3-[5-(4-ethyl-3,6-dimethyl-2,7-dioxabicyclo[2.2.1]heptan-1-yl)-3,5-dimethyloxolan-2-yl]-7-(6-ethyl-6-hydroxy-3,5-dimethyloxan-2-yl)-6-hydroxy-5-methyloctan-4-one is closely related to other polyether antibiotics, such as X-14889A, X-14889B, and X-14889C . These compounds share similar structural features and belong to the same class of sesterterpenoids .
Uniqueness: What sets this compound apart from its similar compounds is its unique ether bridge across the terminal tetrahydrofuranyl ring . This structural feature contributes to its distinct chemical properties and biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
97671-94-8 |
---|---|
Molecular Formula |
C33H58O7 |
Molecular Weight |
566.8 g/mol |
IUPAC Name |
3-[5-(4-ethyl-3,6-dimethyl-2,7-dioxabicyclo[2.2.1]heptan-1-yl)-3,5-dimethyloxolan-2-yl]-7-(6-ethyl-6-hydroxy-3,5-dimethyloxan-2-yl)-6-hydroxy-5-methyloctan-4-one |
InChI |
InChI=1S/C33H58O7/c1-12-25(27(35)22(8)26(34)23(9)28-18(4)15-20(6)32(36,14-3)39-28)29-19(5)16-30(11,38-29)33-21(7)17-31(13-2,40-33)24(10)37-33/h18-26,28-29,34,36H,12-17H2,1-11H3 |
InChI Key |
HTVYQCLJTJPTPF-UHFFFAOYSA-N |
SMILES |
CCC(C1C(CC(O1)(C)C23C(CC(O2)(C(O3)C)CC)C)C)C(=O)C(C)C(C(C)C4C(CC(C(O4)(CC)O)C)C)O |
Canonical SMILES |
CCC(C1C(CC(O1)(C)C23C(CC(O2)(C(O3)C)CC)C)C)C(=O)C(C)C(C(C)C4C(CC(C(O4)(CC)O)C)C)O |
melting_point |
117°C |
physical_description |
Solid |
Synonyms |
X 14889D X-14889D |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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